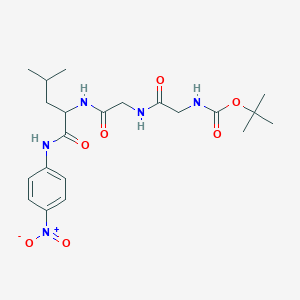

Boc-Gly-Gly-Leu-pNA

Description

Contextualizing Chromogenic Peptide Substrates in Protease Research

Proteases are enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in a vast array of biological processes, including protein turnover, signal transduction, blood coagulation, and immune responses. The study of protease activity is fundamental to understanding many physiological and pathological conditions diapharma.comnih.gov. Chromogenic peptide substrates, such as Boc-Gly-Gly-Leu-pNA, were developed to provide a sensitive and convenient method for quantifying protease activity diapharma.comnih.gov. These synthetic substrates are designed to mimic the natural substrates of proteases, incorporating a specific amino acid sequence that the target enzyme recognizes and cleaves. Crucially, they are linked to a chromogenic moiety, which, upon enzymatic cleavage, generates a colored product that can be easily measured spectrophotometrically diapharma.compractical-haemostasis.comfrontiersin.orgtandfonline.com. This approach allows for real-time monitoring of enzyme kinetics and the screening of protease inhibitors thieme-connect.comamericanpeptidesociety.org.

Principles and Utility of p-Nitroanilide (pNA) Derivatives in Biochemical Assays

p-Nitroanilide (pNA) is a widely used chromophore in the design of synthetic peptide substrates. The principle behind pNA-based assays relies on the release of p-nitroaniline from the peptide chain upon enzymatic hydrolysis practical-haemostasis.comtandfonline.comthermofisher.comcriver.comnih.govresearchgate.net. The intact substrate is typically colorless or faintly colored, but the liberated p-nitroaniline is a yellow compound that exhibits strong absorbance in the visible spectrum, typically around 405 nm practical-haemostasis.comtandfonline.comthermofisher.comcriver.comchromogenicsubstrates.com. This color change is directly proportional to the amount of substrate cleaved, and therefore, to the activity of the protease in the reaction mixture diapharma.compractical-haemostasis.com. The utility of pNA derivatives lies in their relative stability, ease of synthesis, and the straightforward spectrophotometric detection of the released pNA, making them robust tools for quantitative biochemical assays diapharma.comthermofisher.comresearchgate.netbioline.org.br.

Significance of this compound as a Model Substrate and Research Tool

This compound serves as a valuable model substrate, particularly for proteases that exhibit specificity for peptide sequences containing leucine (B10760876) at the P1 position (the amino acid residue adjacent to the scissile peptide bond) sld.cucigb.edu.cu. The N-terminal tert-butyloxycarbonyl (Boc) protecting group enhances the substrate's stability and solubility, facilitating its use in aqueous buffer systems commonly employed in enzyme assays chemimpex.com.

Research has identified this compound as a specific substrate for certain proteases, notably Subtilisin A from Bacillus licheniformis sld.cucigb.edu.cusld.cu. In studies investigating the inhibitory activity of ascidian extracts, this compound was employed to assay the activity of Subtilisin A, with a reported Michaelis constant (KM) of 1 mM sld.cucigb.edu.cu. This specificity makes this compound a useful tool for characterizing enzymes with similar cleavage preferences. While other chromogenic substrates with different peptide sequences are used for enzymes like trypsin or chymotrypsin (B1334515) thieme-connect.comacs.orgsigmaaldrich.com, this compound's specific sequence targets enzymes that cleave after leucine. For instance, similar substrates like Z-Gly-Gly-Leu-pNA have shown no hydrolysis by a Jack Bean Peptidase tandfonline.com and Cbz-Gly-Gly-Leu-pNA has shown no hydrolysis by Salmonella enterica Oligopeptidase B nih.gov, underscoring the importance of the peptide sequence in determining protease specificity.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTHNFIJCQMQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings and Data

Subtilisin A Activity Measurement

A key application of this compound is in the quantitative assessment of Subtilisin A activity, a serine protease found in Bacillus licheniformis sld.cucigb.edu.cusld.cu. In studies examining protease inhibitory activities from natural sources, this compound was used as a specific substrate for Subtilisin A. The enzymatic assays involved measuring the rate of pNA release.

Table 1: Kinetic Parameters of this compound with Subtilisin A

| Enzyme | Substrate | Concentration (assay) | KM (mM) | Notes | Source |

| Subtilisin A | This compound | 1 mM | 1.0 | Used to screen for protease inhibitors. | sld.cucigb.edu.cusld.cu |

Note: KM (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A KM of 1.0 mM indicates the affinity of Subtilisin A for this compound under the tested conditions.

Specificity and Related Substrates

While direct kinetic data for this compound with other common proteases like trypsin or chymotrypsin (B1334515) is not extensively detailed in the provided search results, the general principles of substrate specificity are well-established. Trypsin, for example, typically cleaves after basic amino acids (arginine or lysine), and substrates like Bz-Ile-Glu-Gly-Arg-pNA (S-2222) are commonly used chromogenicsubstrates.com. Chymotrypsin prefers to cleave after aromatic or hydrophobic amino acids like tyrosine, phenylalanine, tryptophan, and leucine sigmaaldrich.com. The presence of Gly-Gly-Leu in this compound suggests a preference for proteases that recognize leucine at the P1 position, aligning with its documented use for Subtilisin A. Studies using similar substrates, such as Z-Gly-Gly-Leu-pNA, have shown no activity with certain peptidases tandfonline.com, further supporting the role of the specific peptide sequence in determining enzyme recognition and cleavage.

Conclusion

General Principles of Chromogenic Assays with pNA Release

Chromogenic assays are a fundamental technique in enzymology, providing a straightforward method for measuring enzyme activity. These assays utilize substrates that, when cleaved by an enzyme, release a colored product, or chromophore. The rate of color development is directly proportional to the enzyme's activity under the given conditions.

The core of assays using this compound lies in the enzymatic cleavage of the amide bond between the leucine residue and the pNA group. Upon hydrolysis by a protease, the colorless substrate is cleaved, releasing the yellow-colored p-nitroaniline. nih.gov The concentration of the released pNA can be quantified by measuring the absorbance of light at a specific wavelength, typically around 405-410 nm, using a spectrophotometer. nih.gov The Beer-Lambert law is then applied to relate the absorbance to the concentration of pNA, allowing for the calculation of the reaction rate.

The molar extinction coefficient of p-nitroaniline is a critical parameter in these calculations. While the exact value can vary slightly depending on the buffer conditions, a commonly used value for pNA at 410 nm is approximately 8,800 M⁻¹cm⁻¹. nih.gov This value allows for the conversion of the rate of change in absorbance over time to the rate of product formation, and thus, the enzymatic activity.

Enzymatic activity with this compound can be monitored using two primary methodologies: continuous and endpoint assays.

Continuous Assays: In a continuous assay, the reaction is monitored in real-time, with absorbance readings taken at regular intervals throughout the reaction period. tandfonline.com This method provides a detailed view of the reaction progress and allows for the accurate determination of the initial reaction velocity (V₀), which is the most reliable measure of enzyme activity. tandfonline.com Continuous assays are generally preferred as they can reveal any deviations from linearity in the reaction rate, which might be caused by factors such as substrate depletion, product inhibition, or enzyme instability. tandfonline.com

Endpoint Assays: For endpoint assays, the reaction is allowed to proceed for a fixed period, after which it is stopped, often by the addition of an inhibitor or by a change in pH. tandfonline.com The total amount of product formed is then measured. While simpler to perform, especially for a large number of samples, endpoint assays provide a single data point and assume that the reaction rate was linear throughout the incubation period. tandfonline.com This assumption can sometimes be a limitation if not validated. tandfonline.com

Characterization of Protease Specificity and Activity

This compound can be employed to investigate the specificity and activity of a range of proteases. The peptide sequence Gly-Gly-Leu provides a recognition site for certain proteases, leading to the hydrolysis of the Leu-pNA bond.

To characterize the activity of Subtilisin A with this substrate, a kinetic analysis would be performed. This would involve measuring the initial rates of hydrolysis at various substrate concentrations to determine the Michaelis-Menten parameters, Kₘ and k꜀ₐₜ.

Hypothetical Kinetic Data for Subtilisin A with this compound

| Kinetic Parameter | Hypothetical Value |

|---|---|

| Kₘ (mM) | 0.5 - 2.0 |

| k꜀ₐₜ (s⁻¹) | 10 - 50 |

This table presents hypothetical data for illustrative purposes, as specific experimental values were not found in the surveyed literature.

The specificity of this compound makes it a useful tool for differentiating between various serine proteases.

Trypsin: Trypsin exhibits a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine (B10760008) and arginine. acs.org Therefore, it is expected to show very low or no activity towards this compound, which lacks a basic residue at the P1 position. acs.orgpnas.org

Thrombin: Similar to trypsin, thrombin is a serine protease with a high degree of specificity for arginine at the P1 position. nih.gov Consequently, its activity against this compound would be negligible. nih.gov

Plasmin: Plasmin also demonstrates a preference for basic residues, particularly lysine, at the P1 position. pnas.orgpnas.org Thus, it would not be expected to efficiently hydrolyze this compound.

Factor Xa: Factor Xa has a more defined substrate specificity, often recognizing sequences like Ile-Glu-Gly-Arg. nih.govnih.gov Given the absence of this recognition motif, Factor Xa is unlikely to exhibit significant activity towards this compound.

Comparative Activity of Serine Proteases with this compound

| Protease | P1 Specificity | Expected Activity with this compound |

|---|---|---|

| Trypsin | Arg/Lys | Low to None |

| Thrombin | Arg | Low to None |

| Plasmin | Lys/Arg | Low to None |

Cysteine proteases represent another major class of proteolytic enzymes. Their activity against this compound can also be assessed.

Cruzain: Cruzain, a cysteine protease from Trypanosoma cruzi, also exhibits a preference for hydrophobic residues at the P2 position. pnas.org Its activity towards this compound would likely be influenced by the binding of the Gly-Gly-Leu sequence in its active site.

Expected Specificity of Cysteine Proteases for this compound

| Protease | Key Specificity Determinant | Expected Interaction with this compound |

|---|---|---|

| Papain | P2 Hydrophobic | Potential for hydrolysis, but may not be optimal |

Broad-Spectrum Protease Profiling

This compound is a useful tool for broad-spectrum protease profiling, a process that characterizes the substrate specificity of various proteases. By testing a panel of different enzymes with this single substrate, researchers can quickly determine which proteases are capable of cleaving at a leucine residue when it is situated in a specific peptide context (P2=Gly, P3=Gly). This approach helps create a "fingerprint" of activity for each enzyme, contributing to a broader understanding of their biological function and substrate preferences. pnas.orgmdpi.com

Proteases are classified based on their catalytic mechanism and substrate specificity. For example, chymotrypsin (B1334515) and subtilisin are serine proteases known to prefer large, hydrophobic residues like leucine at the P1 position (the amino acid contributing the carboxyl group to the scissile bond). wur.nl Therefore, they would be expected to show significant activity towards this compound. In contrast, proteases like trypsin, which specifically cleave after basic residues (lysine or arginine), would show little to no activity. gatech.edu Cysteine proteases like papain have broader specificity but often show a preference for hydrophobic residues at the P2 position, though they can also cleave after leucine at P1. pnas.org

The relative hydrolysis rates of this compound by a panel of proteases can be presented to illustrate their differing specificities. For instance, research on an alkaline protease from Bacillus sp. KSM-K16 showed that it had extremely low catalytic efficiency for N-Cbz-Gly-Gly-Leu-pNA, a closely related substrate, highlighting the enzyme's distinct specificity compared to other subtilisins. researchgate.net

Table 1: Illustrative Protease Activity Profile with this compound This table provides a conceptual illustration of expected relative activities for a panel of proteases based on their known P1 specificities. Actual values would be determined experimentally.

| Protease | Protease Class | Known P1 Preference | Expected Relative Activity with this compound |

|---|---|---|---|

| α-Chymotrypsin | Serine Protease | Large hydrophobic (Phe, Tyr, Trp, Leu) wur.nl | High |

| Subtilisin | Serine Protease | Broad, prefers large hydrophobic nih.gov | High |

| Papain | Cysteine Protease | Broad, prefers P2 hydrophobic, but accepts P1 Leu pnas.org | Moderate |

| Trypsin | Serine Protease | Basic (Arg, Lys) gatech.edu | Negligible |

| Neutrophil Elastase | Serine Protease | Small aliphatic (Ala, Val) | Low to Negligible |

Enzyme Kinetics and Mechanistic Studies

Kinetic and mechanistic studies using this compound provide fundamental insights into how proteases function. These studies elucidate the efficiency and catalytic strategy of an enzyme.

Determination of Michaelis-Menten Parameters (K_m, k_cat, k_cat/K_m)

The interaction between a protease and this compound can be quantified using Michaelis-Menten kinetics. This model yields two key parameters: the Michaelis constant (K_m) and the catalytic constant (k_cat).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of its maximum. It is often used as an inverse measure of the substrate's binding affinity to the enzyme; a lower K_m suggests tighter binding.

k_cat (Catalytic Constant): Also known as the turnover number, k_cat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with the substrate.

Determining these parameters involves measuring the initial reaction rate at various concentrations of this compound and fitting the data to the Michaelis-Menten equation. While specific kinetic data for this compound across a wide range of proteases is not readily compiled, data from analogous tripeptidyl-p-nitroanilide substrates demonstrate the principles. For example, studies on subtilisin Carlsberg with various N-benzyloxycarbonyl-peptidyl-p-nitroanilides have shown how changes in the P2 and P3 positions can significantly alter K_m and k_cat values. nih.gov

Table 2: Representative Michaelis-Menten Parameters for Proteases with Peptidyl-pNA Substrates This table presents illustrative kinetic data for proteases with substrates analogous to this compound to demonstrate the typical range of values obtained.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Subtilisin Carlsberg | Z-Arg-Nle-Nle-pNA | 0.025 | 1.1 | 44,000 | nih.gov |

| Trypsin | Z-Lys-pNA | - | 0.517 | - | researchgate.net |

| Thrombin | Bz-Phe-Val-Arg-pNA | 0.06 | 74 | 1,230,000 | nih.gov |

Analysis of Enzyme Catalysis and Turnover Rates

The hydrolysis of this compound by serine proteases follows a well-established two-step mechanism involving an acyl-enzyme intermediate. researchgate.netrsc.org

Acylation: The enzyme's active site serine nucleophilically attacks the carbonyl carbon of the leucine residue in the substrate. This leads to the cleavage of the Leu-pNA bond and the formation of a covalent acyl-enzyme intermediate (Boc-Gly-Gly-Leu-Enzyme), releasing the p-nitroaniline molecule. The rate constant for this step is denoted as k₂. nih.gov

Deacylation: A water molecule, activated by the active site histidine, attacks the acyl-enzyme intermediate. This hydrolyzes the ester bond, releasing the Boc-Gly-Gly-Leu peptide and regenerating the free, active enzyme. The rate constant for this step is k₃.

Investigation of Proton Transfer and Acyl-Enzyme Intermediates

The catalytic mechanism of serine proteases relies on a highly conserved "catalytic triad" of amino acid residues in the active site: Aspartate (Asp), Histidine (His), and Serine (Ser). pnas.orgrsc.org The hydrolysis of this compound proceeds through a series of steps involving proton transfers and the formation of key intermediates.

Initially, the His residue acts as a general base, abstracting a proton from the hydroxyl group of the Ser residue. pnas.org This greatly increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate's leucine. This attack forms a high-energy tetrahedral intermediate, which is negatively charged. rsc.org This unstable intermediate is stabilized by hydrogen bonds from nearby backbone amide groups in a region known as the "oxyanion hole". chemimpex.compnas.org

The tetrahedral intermediate then collapses. The His residue, which is now protonated (His-H+), acts as a general acid, donating its proton to the nitrogen atom of the p-nitroanilide leaving group. rsc.org This proton transfer facilitates the cleavage of the C-N bond, releasing p-nitroaniline and forming the covalent acyl-enzyme intermediate. rsc.org Recent computational studies suggest this process involves a subtle reorientation of the histidine ring rather than a full flip to position the proton for transfer. nih.gov The subsequent deacylation step, where water hydrolyzes the acyl-enzyme, proceeds through a similar mechanism, with histidine first activating water and then protonating the serine leaving group to regenerate the enzyme.

Methodological Optimization for this compound Assays

To ensure accurate and reproducible results, the conditions for enzymatic assays using this compound must be carefully optimized.

Optimization of Buffer Systems and pH Conditions

The catalytic activity of proteases is highly dependent on pH, as the ionization states of critical active site residues (like His and Asp in the catalytic triad) and substrate-binding residues must be correct for optimal function. acs.orgnih.gov Both k_cat and K_m are pH-dependent parameters. nih.govnih.gov Therefore, selecting the appropriate buffer and pH is paramount.

The optimal pH for a given protease is typically determined by measuring its activity across a wide pH range. This is best accomplished using a series of different buffer systems with overlapping pH ranges to distinguish between pH effects and potential buffer-specific inhibition. nih.govacs.org For example, Tris-HCl is a common buffer for assays in the pH 7.3-9.3 range, where many serine proteases exhibit maximal activity. nih.govnih.gov However, some buffers, like imidazole, can be inhibitory to certain proteases, and care must be taken in their selection. nih.gov For some assays, specific buffers are strongly recommended or discouraged; for instance, Tris-based buffers are advised against for assays with Mpro protease due to interactions with the substrate. The buffer concentration should also be sufficient (e.g., 50 mM or higher) to resist pH changes during the reaction. acs.org

Table 3: Common Biological Buffers and Their Useful pH Ranges for Protease Assays

| Buffer System | Useful pH Range | Typical Application/Reference |

|---|---|---|

| Citrate | 3.0 - 6.2 | Used for enzymes with acidic pH optima. nih.gov |

| Phosphate | 5.8 - 8.0 | Commonly used around neutral pH. acs.orgnih.gov |

| Tris-HCl | 7.5 - 9.0 | Widely used for serine proteases with alkaline pH optima. nih.govacs.orgnih.gov |

| Glycine-NaOH | 8.6 - 10.6 | Used for enzymes with highly alkaline pH optima. nih.govnih.gov |

Impact of Temperature on Enzymatic Hydrolysis

The rate of an enzyme-catalyzed reaction is profoundly influenced by temperature. For proteases that hydrolyze this compound, there exists an optimal temperature at which the enzyme exhibits maximum catalytic activity. Below this optimum, the reaction rate increases with temperature due to the rise in kinetic energy of both the enzyme and substrate molecules. However, beyond the optimal temperature, the enzyme's activity rapidly declines as the protein begins to denature, leading to a loss of its three-dimensional structure and, consequently, its catalytic function.

Different proteases will exhibit distinct temperature optima when acting on this compound. For instance, studies on various serine proteases have demonstrated a range of optimal temperatures. While specific comprehensive temperature profiles for the hydrolysis of this compound are not extensively detailed in publicly available literature, general observations for similar proteases provide a framework for understanding this relationship. For example, many proteases from mesophilic organisms, which thrive at moderate temperatures, typically show optimal activity for their respective substrates in the range of 35°C to 55°C.

In a study involving a protease inhibitor from Phytophthora infestans, the activity of subtilisin A was assayed using this compound at a standard temperature of 25°C. researchgate.net Another study involving a protease from the hemocytes of the spider Lasiodora sp. also utilized this substrate for subtilisin at an incubation temperature of 37°C. ufpe.br These discrete data points underscore the importance of empirically determining the optimal temperature for each specific enzyme-substrate system to ensure maximal assay sensitivity and accuracy. A hypothetical temperature-activity profile for a generic protease acting on this compound is presented in Table 1 to illustrate this fundamental concept.

Table 1: Representative Temperature-Activity Profile for a Protease with this compound

| Temperature (°C) | Relative Activity (%) |

|---|---|

| 20 | 45 |

| 30 | 70 |

| 40 | 95 |

| 50 | 100 |

| 60 | 80 |

This table is illustrative and represents a typical temperature-activity profile for a mesophilic protease. The actual optimal temperature and activity range will vary depending on the specific enzyme.

Applications of Boc Gly Gly Leu Pna in Broader Biochemical Research

Discovery and Characterization of Protease Inhibitors

The development and validation of protease inhibitors are critical in understanding enzyme function and in therapeutic interventions. Boc-Gly-Gly-Leu-pNA plays a significant role in these processes by serving as a reliable substrate for detecting and quantifying protease activity, thereby enabling the screening and characterization of inhibitory compounds.

Screening Methodologies for Inhibitory Compounds

This compound is utilized as a substrate in enzymatic assays designed to detect and quantify protease activity, most notably for enzymes such as subtilisin A. ufpe.brresearchgate.netsld.cucigb.edu.cuscispace.comapsnet.orgunifesp.br The fundamental principle of these assays involves the enzymatic hydrolysis of the peptide bond within this compound, which liberates the yellow-colored p-nitroaniline (pNA) chromophore. ufpe.brresearchgate.netsld.cucigb.edu.cuscispace.comapsnet.orgunifesp.br The rate at which pNA is released, typically measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the catalytic activity of the protease. ufpe.brresearchgate.netsld.cucigb.edu.cuscispace.comapsnet.orgunifesp.br

In the context of inhibitor screening, the methodology involves an initial pre-incubation step where the target protease is exposed to a test compound. ufpe.brresearchgate.net Following this incubation period, this compound is introduced into the reaction mixture. ufpe.brresearchgate.net The presence of an inhibitor is indicated by a reduction in the rate of pNA formation compared to a control reaction that lacks the test compound. ufpe.brresearchgate.net This direct correlation between protease activity and chromophore release makes this compound suitable for both standard biochemical assays and adaptation into high-throughput screening (HTS) platforms for identifying potential protease inhibitors. researchgate.net

Quantitative Determination of Inhibitor Efficacy (e.g., IC50, Specific Inhibitory Activity)

Beyond initial screening, this compound is essential for the quantitative assessment of inhibitor potency and efficacy. researchgate.netsld.cucigb.edu.cuunifesp.br A key metric used is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. [Implied by general use in kinetic analysis]

To determine IC50 values, a series of enzymatic reactions are conducted using a constant concentration of the protease and this compound, while varying the concentration of the inhibitor. researchgate.net The amount of pNA liberated over a defined period is measured for each inhibitor concentration. ufpe.brresearchgate.net By plotting the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration, researchers can accurately calculate the IC50 value. [Implied by standard practice] This quantitative data allows for a direct comparison of the potency of different inhibitory compounds. Specific inhibitory activity can also be calculated, often normalized to the inhibitor's concentration or mass, providing a standardized measure of its effectiveness. [Implied by general practice]

To illustrate the data collection process for determining inhibitor efficacy, the following conceptual table outlines the typical measurements:

| Inhibitor Concentration (µM) | Absorbance at 405 nm (per minute) | Relative Activity (%) |

| 0 (Control) | X | 100 |

| 0.1 | Y | Z |

| 1.0 | A | B |

| 10.0 | C | D |

| 100.0 | E | F |

Note: The table above illustrates the type of data collected to determine an inhibitor's efficacy (e.g., IC50) using this compound as a substrate. Actual values would be determined experimentally.

Elucidation of Inhibitor Mechanisms (e.g., Reversible, Irreversible)

While primarily used for activity measurement, the kinetic data derived from assays employing this compound can provide valuable insights into the mechanisms by which protease inhibitors operate. researchgate.netub.edu Comprehensive kinetic analyses, including the determination of Michaelis-Menten parameters such as Km (Michaelis constant) and Vmax (maximum velocity) in the presence and absence of inhibitors, are frequently performed using this substrate. sld.cucigb.edu.cu

By analyzing how varying inhibitor concentrations affect reaction rates, researchers can deduce whether an inhibitor binds reversibly to the enzyme or forms a covalent, irreversible bond. For example, observing a time-dependent loss of enzyme activity or slow-binding kinetics can suggest irreversible inhibition. [4 mentions "electrophilic substrate analogs" in a context relevant to mechanism elucidation, implying such studies are performed] Furthermore, pre-incubation studies, where the enzyme is incubated with the inhibitor before the addition of this compound, can also offer clues regarding the nature of the inhibitory interaction. ufpe.brresearchgate.net

Elucidation of Enzyme Subsite Preferences and Extended Specificity

Understanding how a protease recognizes and binds to its substrates is fundamental to comprehending its biological role and for designing specific inhibitors. This compound, with its defined peptide sequence, is instrumental in mapping these recognition sites.

Mapping P1, P2, P3, and P4 Subsite Interactions

This compound is structured with an N-terminal tert-butoxycarbonyl (Boc) protecting group, followed by two glycine (B1666218) residues, and then a leucine (B10760876) residue at the P1 position, adjacent to the p-nitroaniline leaving group. [General knowledge of substrate structure] The specific amino acid sequence of the substrate serves as a molecular probe for the protease's binding pockets, particularly the P1 subsite, which is the site closest to the scissile bond. researchgate.netscispace.comapsnet.org The presence of leucine at the P1 position indicates that the enzyme exhibits a preference for hydrophobic or leucine-like amino acid residues in this critical binding region. researchgate.netscispace.comapsnet.org

Researchers can systematically map an enzyme's P1 subsite preferences by comparing its activity on this compound with its activity on other substrates that feature different amino acids at the P1 position, such as Z-Ala-Ala-Leu-pNA. scispace.comapsnet.org While this compound directly probes the enzyme's affinity for leucine at P1, its use in conjunction with a panel of varied substrates allows for a more comprehensive exploration of enzyme specificity across multiple subsites, including P2, P3, and P4, by systematically altering the peptide sequence. [Implied by the use of varied substrates in scispace.comapsnet.org]

Use in Positional Scanning Synthetic Combinatorial Libraries

Positional scanning synthetic combinatorial libraries are powerful tools for comprehensively mapping protease substrate specificity. These libraries are constructed by systematically varying the amino acid at each position of a peptide sequence (P1, P2, P3, P4, etc.) to generate a large set of distinct peptide substrates. [General concept]

This compound, representing a fixed sequence (Gly-Gly-Leu-pNA), serves as a specific example of a substrate that a particular protease cleaves. ufpe.brresearchgate.netsld.cucigb.edu.cuscispace.comapsnet.orgunifesp.br To construct positional scanning libraries relevant to the this compound sequence, researchers would synthesize a series of analogous substrates where each position is systematically altered. Examples include variations such as Boc-Gly-Gly-Xaa-pNA (varying the P1 residue) or Boc-Gly-Xaa-Leu-pNA (varying the P2 residue), among others. [Implied by the concept of positional scanning libraries and the use of varied substrates] When these libraries are tested against a target protease, the resulting data provides detailed information on the enzyme's preferred amino acid residues at each subsite, thereby enabling a thorough mapping of its extended specificity.

Comparative Analysis with Other Peptide Substrate Formats in Research

Distinctions and Synergies with Fluorogenic Substrates (e.g., AMC, ACC, FRET-based)

Fluorogenic substrates, such as those releasing 7-amino-4-methylcoumarin (B1665955) (AMC), 7-amino-4-carbamoylcoumarin (ACC), or utilizing Förster Resonance Energy Transfer (FRET) principles, offer an alternative detection mechanism based on fluorescence emission. While Boc-Gly-Gly-Leu-pNA relies on spectrophotometric detection of a colored product, fluorogenic substrates are detected via fluorescence.

Fluorogenic substrates generally offer superior sensitivity and lower detection limits compared to chromogenic substrates like this compound. This is primarily due to the inherent properties of fluorescence, which can provide higher signal-to-noise ratios. For instance, fluorogenic substrates can often detect enzyme activity at femtomolar (fM) levels, whereas chromogenic substrates, such as those releasing pNA, typically reach detection limits in the picomolar (pM) range researchgate.net. The higher quantum yields and extinction coefficients of many fluorophores contribute to this enhanced sensitivity google.comthermofisher.com. For example, while pNA has a molar absorptivity of 13,500 M-1cm-1, fluorescent reporters like resorufin (B1680543) can possess extinction coefficients up to 60,000 M-1cm-1, leading to significantly greater sensitivity in fluorescence-based assays google.com.

Both chromogenic and fluorogenic substrates are widely employed in high-throughput screening (HTS) due to their amenability to automated assay formats rsc.orgglobalgrowthinsights.com. Fluorogenic assays often have an advantage in HTS due to their high sensitivity, which allows for the use of lower substrate concentrations and potentially faster reaction kinetics researchgate.netresearchgate.netbiosynth.com. They can also offer a broader dynamic range and may experience less interference from background signals present in complex biological samples compared to chromogenic assays researchgate.netbiosynth.com. Furthermore, fluorescence detection can facilitate real-time kinetic measurements researchgate.net.

However, fluorogenic assays typically require more specialized instrumentation, such as fluorometers, and can be more susceptible to interference from sample autofluorescence or quenching by other assay components google.comresearchgate.netmdpi.com. Chromogenic assays, utilizing reporters like pNA, are often simpler, more cost-effective, and can be read using standard absorbance plate readers, making them more accessible researchgate.netthermofisher.comthermofisher.com. The yellow color released by pNA upon cleavage by proteases is readily quantified spectrophotometrically at approximately 405 nm nih.govdiapharma.com. A limitation of chromogenic substrates can be their comparatively lower sensitivity and potential for background interference from colored components within the sample google.com.

Evaluation against Other Chromogenic Reporters and Their Derivatives

This compound employs the p-nitroaniline (pNA) chromophore, a common and well-established reporter group. pNA is favored for its ease of cleavage, water solubility, low toxicity, and the distinct yellow color it produces, which is readily detectable spectrophotometrically diapharma.com. The absorbance maximum for pNA is around 380 nm, though assays are frequently conducted at 405 nm to minimize background absorbance diapharma.com.

Other chromogenic reporters include derivatives of nitrophenol and indoxyl. For instance, substrates releasing indoxyl moieties, such as X-Gal, yield a blue precipitate upon enzymatic cleavage and subsequent dimerization, which is useful for visual detection on agar (B569324) plates rsc.orgmdpi.com. Some advanced chromogenic substrates are designed as polymers or hydrogels, enabling multiplexed assays by combining different colored substrates within a single well, thereby increasing HTS efficiency jove.comnih.gov.

The sensitivity and specificity of chromogenic substrates can be significantly enhanced by incorporating specific peptide sequences that mimic natural enzyme substrates or by using non-natural amino acids to improve affinity and selectivity for the target protease tandfonline.combiorxiv.org. The peptide sequence, particularly the amino acid at the P1 position adjacent to the scissile bond, is critical for determining substrate specificity rsc.orgfrontiersin.org. For example, H-D-Phe-Pip-Arg-pNA (S-2238) is a chromogenic substrate specifically designed for thrombin medchemexpress.com.

Strategic Considerations for Substrate Selection in Specific Research Objectives

The selection of an appropriate peptide substrate, such as this compound or its fluorogenic counterparts, is a critical step in designing enzyme assays. Several factors must be considered to ensure the reliability and relevance of the experimental outcomes:

Enzyme Specificity: The chosen substrate must be efficiently cleaved by the target enzyme. This compound is recognized by proteases that cleave after leucine (B10760876) residues chemimpex.com. For highly specific assays, substrates with precisely engineered peptide sequences, potentially including non-natural amino acids, are often necessary to achieve the desired selectivity tandfonline.combiorxiv.org.

Sensitivity Requirements: If the enzyme is present at very low concentrations or if high sensitivity is paramount, fluorogenic substrates are generally preferred over chromogenic ones due to their lower detection limits google.comacs.orgresearchgate.net. For applications where cost-effectiveness and simplicity are prioritized, or when extreme sensitivity is not critical, chromogenic substrates like this compound are suitable researchgate.netthermofisher.com.

Assay Format and Throughput: For high-throughput screening (HTS), assays must be rapid, robust, and amenable to automation rsc.orgglobalgrowthinsights.comresearchgate.netnih.gov. Both chromogenic and fluorogenic substrates can be adapted for HTS, often in microplate formats jove.comnih.govmdpi.com. The choice may be influenced by the compatibility of the detection signal with available instrumentation and potential interference from other assay components researchgate.netbiosynth.com.

Background Interference: The biological matrix or experimental environment can affect assay performance. Fluorogenic substrates may be advantageous in samples with significant background color google.combiosynth.com. However, some fluorophores can be susceptible to quenching or interference from other molecules in the sample, requiring careful optimization researchgate.netmdpi.com.

Kinetic Parameters: Understanding the enzyme's kinetic parameters (Km, kcat) in relation to the substrate concentration is vital for assay optimization and the interpretation of results, particularly in inhibitor screening studies researchgate.net. The chosen substrate concentration can influence the identification of different classes of inhibitors researchgate.net.

Reporter Properties: The solubility and optical characteristics of the released reporter molecule are important. pNA is soluble and produces a yellow color, while other reporters may be fluorescent or precipitate diapharma.comgoogle.commdpi.com. The stability of the substrate and its hydrolysis products under the assay conditions is also a key consideration nih.gov.

By carefully evaluating these strategic considerations, researchers can select the most appropriate substrate to effectively study protease activity and achieve their specific research objectives.

Future Perspectives in Boc Gly Gly Leu Pna Research

Advancements in Automated and Miniaturized Assay Platforms

The evolution of assay platforms towards automation and miniaturization presents a significant opportunity for enhancing the throughput and efficiency of studies utilizing Boc-Gly-Gly-Leu-pNA. High-throughput screening (HTS) is a cornerstone of modern drug discovery, and adapting pNA-based assays to these platforms is a key area of development. The inherent simplicity of the colorimetric readout from pNA cleavage makes it highly amenable to automation.

Future developments are expected to focus on fully automated systems that can handle everything from sample preparation to data analysis, minimizing human intervention and variability. nih.gov These systems can perform numerous assays in parallel, significantly accelerating the process of screening large compound libraries for potential enzyme inhibitors or activators. nih.gov Microfluidic "lab-on-a-chip" technologies are also poised to revolutionize the use of substrates like this compound. These platforms allow for the analysis of minute sample volumes, reducing reagent costs and enabling the study of rare or precious biological samples.

| Platform | Key Advantages | Potential Impact on pNA Assays |

| Fully Automated HTS Systems | High throughput, reduced manual error, integrated data analysis. nih.gov | Rapid screening of inhibitor libraries, kinetic profiling of numerous enzyme variants. |

| Microfluidic Devices | Low sample consumption, precise fluid control, potential for single-cell analysis. | Assays in volume-limited samples (e.g., clinical biopsies), high-resolution kinetic studies. |

| Automated Flow Synthesis | Rapid, on-demand synthesis of diverse peptide-pNA conjugates. nih.govacs.orgchemrxiv.org | Quick generation of substrate libraries for specificity profiling and customized assay development. |

The integration of automated flow synthesis technology further enhances the potential of these platforms. nih.govacs.org This technology allows for the rapid and efficient production of a diverse range of peptide-pNA conjugates, enabling researchers to quickly generate custom substrates for novel applications. chemrxiv.org

Rational Design and Engineering of Next-Generation pNA-based Substrates

While this compound is a useful general substrate, the future lies in the rational design of next-generation pNA-based molecules with enhanced specificity and novel functionalities. This approach moves beyond empirical screening to a more targeted strategy based on a deep understanding of enzyme structure and mechanism. By modifying the peptide sequence, researchers can fine-tune the substrate's affinity and selectivity for a particular protease, minimizing off-target cleavage and improving assay sensitivity. frontiersin.org

One promising strategy involves the use of computational modeling and structural biology to predict optimal peptide sequences for specific enzyme targets. By analyzing the substrate-binding pocket of a protease, it is possible to design peptides that fit perfectly, leading to more efficient cleavage. frontiersin.org Furthermore, the incorporation of unnatural amino acids or chemical modifications can bestow novel properties upon the substrate, such as resistance to degradation by other enzymes or altered solubility.

Another avenue of innovation is the development of "smart" substrates that are activated by specific cellular conditions. For example, substrates could be designed to be cleaved only in the presence of a particular cofactor or within a specific pH range, allowing for the targeted analysis of enzyme activity in complex biological environments.

Integration with Advanced Spectroscopic and Analytical Methodologies

The traditional use of this compound relies on simple spectrophotometric detection of the released p-nitroaniline. While robust, this method can be limited in sensitivity and is susceptible to interference from other colored compounds in the sample. The future of pNA-based assays will see a greater integration with more sophisticated analytical techniques to overcome these limitations.

Fluorescence-based detection methods, for instance, offer significantly higher sensitivity than absorbance-based assays. By replacing the pNA group with a fluorophore that is quenched in the intact substrate and fluoresces upon cleavage, researchers can detect much lower levels of enzyme activity. An approach utilizing rhodamine-based fluorogenic substrates encoded with PNA tags has been developed to profile proteolytic activity from various sources, including crude cell lysates and clinical blood samples. nih.gov

Mass spectrometry (MS) is another powerful tool that can be coupled with pNA-based assays. MS can be used to identify and quantify the cleavage products with extremely high specificity and sensitivity, providing unambiguous confirmation of enzyme activity. This is particularly useful when studying complex biological samples where multiple proteases may be active.

| Analytical Method | Principle | Advantages over Spectrophotometry |

| Fluorescence Spectroscopy | Cleavage releases a fluorophore, leading to an increase in fluorescence. | Higher sensitivity, lower background interference. |

| Mass Spectrometry (MS) | Direct detection and quantification of cleavage products based on mass-to-charge ratio. | High specificity, absolute quantification, multiplexing capabilities. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon substrate binding and cleavage at a sensor surface. | Real-time kinetic analysis, label-free detection. |

Expanding the Scope of Enzyme Targets and Biological Systems Investigated

Historically, substrates like this compound have been predominantly used to study well-characterized proteases such as chymotrypsin (B1334515) and other serine proteases. biosynth.com However, the principles of pNA-based substrate design are applicable to a much broader range of enzymes. A significant future direction is the development of novel pNA substrates tailored for less-studied or newly discovered proteases. This will be crucial for elucidating the roles of these enzymes in health and disease. For example, chromogenic substrates like Boc-Val-Leu-Gly-Arg-pNA and Boc-Leu-Gly-Arg-pNA are used for the detection of horseshoe crab clotting enzyme in endotoxin (B1171834) testing. smolecule.comcreative-biolabs.comglpbio.com

The application of pNA-based assays is also expanding from in vitro biochemical assays to more complex biological systems. The development of cell-permeable substrates or targeted delivery systems will enable the measurement of enzyme activity directly within living cells or even whole organisms. This will provide invaluable insights into the spatial and temporal regulation of protease activity in its native context.

Furthermore, the use of PNA-encoded substrate microarrays allows for the simultaneous profiling of multiple protease activities in a single experiment. nih.gov This technology involves tagging different fluorogenic substrates with unique Peptide Nucleic Acid (PNA) sequences, which then hybridize to a complementary oligonucleotide microarray. nih.gov This approach enables the deconvolution of multiple enzymatic signals from a complex solution, offering a powerful tool for systems biology studies and the identification of disease-specific protease signatures.

By embracing these future perspectives, research utilizing this compound and its next-generation counterparts will continue to provide profound insights into the intricate world of enzyme function and its role in biological systems.

Q & A

Q. What is the structural composition of Boc-Gly-Gly-Leu-pNA, and how does its design facilitate enzymatic activity assays?

Q. What standardized protocols are recommended for synthesizing and characterizing this compound?

Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by Boc protection and pNA conjugation. Post-synthesis, reverse-phase HPLC purifies the compound, with characterization via mass spectrometry (MS; observed m/z ~465.22) and ¹H/¹³C NMR to confirm sequence and purity. Storage at –80°C in anhydrous DMSO or acidic buffers prevents hydrolysis .

Q. How should researchers design initial kinetic assays using this compound?

- Substrate preparation : Dissolve in DMSO (10 mM stock) and dilute in assay buffer (pH 8.5–9.0 for subtilisin A).

- Kinetic setup : Monitor absorbance at 405 nm over time under controlled temperature (25–37°C).

- Controls : Include substrate-only and enzyme-only blanks.

- Data analysis : Calculate initial velocities (ΔA/min) and fit to the Michaelis-Menten equation to derive K_m and V_max .

Q. What storage conditions preserve this compound integrity, and how is degradation assessed?

Store lyophilized powder at –80°C, avoiding freeze-thaw cycles. For stability testing:

- HPLC analysis : Compare retention times and peak areas pre- and post-storage.

- Functional assay : Test enzymatic cleavage efficiency against fresh batches. Degradation >5% requires repurification .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate this compound’s interaction with subtilisin A?

- Force field selection : Use AMBER or CHARMM for peptide-enzyme systems.

- Simulation parameters : Apply Berendsen thermostat/pressure coupling (time constants: 0.1–1.0 ps) to maintain stability.

- Analysis : Compute binding free energy (MM-PBSA) and hydrogen-bond dynamics between Leu-pNA and the enzyme’s active site. Validate against experimental K_m values .

Q. How to resolve discrepancies between observed kinetic data and computational predictions?

Q. What advanced techniques validate conformational stability of this compound under non-standard conditions?

Q. How to integrate this compound data with other substrates for comparative protease profiling?

- Normalize activity : Express velocities as % maximal activity relative to a reference substrate.

- Multivariate analysis : Apply principal component analysis (PCA) to kinetic parameters (K_m, k_cat) across substrates.

- Machine learning : Train classifiers to predict protease specificity using substrate features (e.g., hydrophobicity, charge) .

Q. What statistical frameworks are optimal for dose-response studies involving this compound inhibition?

- Non-linear regression : Fit inhibition data to a four-parameter logistic model (IC₅₀, Hill slope).

- Error propagation : Use bootstrapping or Monte Carlo simulations for uncertainty quantification.

- Ethical replication : Ensure n ≥ 3 biological replicates to meet FINER criteria (Feasible, Novel, Ethical) .

Q. How to address irreproducibility in this compound-based assays across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.